molecular formula C21H22FN3O3S2 B2767362 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole CAS No. 851865-39-9

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole

Cat. No.: B2767362
CAS No.: 851865-39-9
M. Wt: 447.54
InChI Key: VIHHJYJKWMICTL-UHFFFAOYSA-N
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Description

This compound is a 4,5-dihydroimidazole derivative featuring three key substituents:

  • Benzoyl moiety: Substituted at the 1-position with a 4-(pyrrolidine-1-sulfonyl) group. The pyrrolidine sulfonyl enhances solubility due to its polar sulfonamide group and introduces a bulky, flexible substituent that may influence steric interactions in biological systems .
  • Thioether linkage: At the 2-position, a [(3-fluorophenyl)methyl]sulfanyl group is attached.

The molecular formula is C₂₁H₂₂FN₃O₃S₂, with a molecular weight of 447.54 g/mol.

Properties

IUPAC Name

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c22-18-5-3-4-16(14-18)15-29-21-23-10-13-25(21)20(26)17-6-8-19(9-7-17)30(27,28)24-11-1-2-12-24/h3-9,14H,1-2,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHHJYJKWMICTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Construction of the Dihydroimidazole Ring: The next step involves the cyclization of appropriate precursors to form the dihydroimidazole ring.

    Attachment of the Pyrrolidinylsulfonylphenyl Group: Finally, the pyrrolidinylsulfonylphenyl moiety is introduced through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The imidazole derivatives are particularly effective against various bacterial strains due to their ability to interact with enzymes critical for microbial survival. Preliminary studies suggest that the compound could inhibit the growth of pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has shown promise in anticancer applications. Studies have demonstrated that imidazole derivatives can inhibit cancer cell proliferation by interfering with cell cycle regulation and apoptosis pathways. For instance, compounds structurally related to 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole have been tested against various cancer cell lines, revealing significant cytotoxic effects .

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of related imidazole compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives achieved minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents .

Anticancer Screening

In another study, the anticancer properties of imidazole derivatives were assessed using the National Cancer Institute (NCI) protocols. The tested compounds exhibited growth inhibition rates averaging 50% against a panel of human tumor cell lines, highlighting their potential as lead compounds in cancer therapy .

Mechanism of Action

The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the dihydroimidazole ring can form hydrogen bonds with amino acid residues. The pyrrolidinylsulfonylphenyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous imidazole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Potential Applications
Target Compound 1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]; 2-[(3-fluorophenyl)methyl]sulfanyl 447.54 Pyrrolidine sulfonyl group introduces flexibility and polarity Hypothesized kinase inhibition or herbicidal activity
2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole 1-(4-Fluorophenyl)sulfonyl; 2-[(4-fluorophenyl)methyl]sulfanyl 395.43 Dual 4-fluorophenyl groups enhance electron-withdrawing effects; simpler sulfonyl substituent Likely higher metabolic stability
2-[(3-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole 1-Naphthalen-2-ylsulfonyl; 2-[(3-fluorophenyl)methyl]sulfanyl 453.52 Bulky naphthalene sulfonyl group increases steric hindrance Possible use in protein-binding assays
(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone 1-(5-Bromofuran-2-carbonyl); 2-[(3-fluorophenyl)methyl]sulfanyl 407.26 Bromofuran substituent adds halogen-bonding potential; lacks sulfonamide group Antimicrobial or antiviral candidates

Structure-Activity Relationship (SAR) Trends

Sulfonyl Group : Pyrrolidine sulfonyl (target) vs. aryl sulfonyl (): The former improves solubility but may reduce membrane permeability.

Thioether vs. Sulfoxide : highlights sulfoxide-containing benzimidazoles, which exhibit higher reactivity but lower stability compared to thioethers .

Fluorine Position : 3-Fluorophenyl (target) vs. 4-fluorophenyl (): Meta-substitution may optimize steric and electronic interactions in target binding .

Biological Activity

The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole is a complex organic molecule featuring an imidazole core and various functional groups that enhance its biological activity. This article explores its biological properties, particularly its antimicrobial and anticancer potential, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by an imidazole ring, which is known for its nucleophilic and electrophilic properties. The presence of the 3-fluorophenyl and pyrrolidine-1-sulfonyl substituents contributes to its pharmacological profile. The chemical structure can be summarized as follows:

  • CAS Number : 851865-39-9
  • Molecular Formula : C16H19F N3O2S
  • Molecular Weight : 345.40 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have demonstrated efficacy against a range of bacteria and fungi. The mechanism often involves the inhibition of critical enzymes or disruption of cellular membranes.

Compound NameStructural FeaturesBiological Activity
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazoleImidazole core with phenyl substituentsAntimicrobial
3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazolePyrazole derivative with imidazoleAntibacterial
2-methylimidazo[4,5-b]pyridineMethylated imidazole derivativeMutagenic potential

Anticancer Activity

Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways. The imidazole ring's ability to interact with enzymes involved in cancer metabolism is a key factor in its anticancer activity. For example, similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo.

Case Studies

Several case studies have highlighted the biological activity of compounds related to This compound :

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against Staphylococcus aureus .
  • Anticancer Activity Assessment :
    • In vitro assays demonstrated that a related imidazole compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests a potential role in cancer therapeutics .
  • Mechanism Exploration :
    • Research focusing on the mechanism of action revealed that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and what experimental conditions are critical for success?

  • Methodological Answer : The compound’s core imidazole structure can be synthesized via condensation reactions between thiourea derivatives and α-halo ketones. Key steps include:

  • Alkylation : Attaching the 3-fluorobenzylsulfanyl group using a nucleophilic substitution reaction with 3-fluorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
  • Sulfonylation : Reacting the intermediate with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride in anhydrous dichloromethane (DCM) with a catalytic amount of DMAP to acylate the imidazole nitrogen .
  • Solvent Selection : Use aprotic solvents (e.g., DMF, DCM) to minimize side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify key signals:
  • Imidazole protons : δ 3.2–4.1 ppm (4,5-dihydro protons as a multiplet).
  • Aromatic protons : δ 6.8–7.5 ppm (3-fluorophenyl and benzoyl groups).
  • Sulfonyl groups : No direct protons, but neighboring groups show deshielding .
  • IR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and thiourea (C=S, ~1250 cm⁻¹) functional groups .
  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Q. What are the primary biological targets or assays suggested for initial screening of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination) .
  • Enzyme Inhibition : Test against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) via spectrophotometric assays (e.g., para-nitrophenyl acetate hydrolysis) .
  • Cytotoxicity : Use MTT assays on HEK-293 cells to evaluate safety margins .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%) to ensure reproducibility .
  • Statistical Analysis : Apply ANOVA or linear regression to identify outliers or confounding factors (e.g., batch-to-batch compound variability) .
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity if enzyme inhibition is disputed) .

Q. What computational strategies are effective for predicting reaction pathways or optimizing synthetic yields?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., Gaussian09 with B3LYP/6-31G*) .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts (e.g., random forest algorithms using descriptors like dielectric constant) .
  • Scale-Up Simulations : Apply CFD (computational fluid dynamics) to reactor design for improved mixing and heat transfer in large-scale synthesis .

Q. How can the compound’s selectivity for specific biological targets be enhanced through structural modifications?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with variations in:
  • Sulfonyl Group : Replace pyrrolidine with piperidine to alter steric effects .
  • Fluorophenyl Moiety : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic properties .
  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., carbonic anhydrase) and guide modifications .

Q. What methodologies are recommended for resolving conflicting spectroscopic data (e.g., ambiguous NOE signals)?

  • Methodological Answer :

  • Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For stereochemistry, use NOESY to confirm spatial proximity of protons .
  • X-ray Crystallography : Grow single crystals (e.g., via slow evaporation in ethanol/water) to unambiguously determine the structure .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula and detect impurities .

Methodological Design & Optimization

Q. How can Design of Experiments (DoE) principles be applied to optimize reaction conditions?

  • Methodological Answer :

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial design to identify significant factors .
  • Response Surface Methodology (RSM) : Optimize yield using central composite design (CCD) and fit data to a quadratic model .
  • Robustness Testing : Vary parameters within ±10% of optimal conditions to assess reproducibility .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and delay metabolism .
  • Lyophilization : Formulate as a lyophilized powder with stabilizers (e.g., trehalose) for long-term storage .
  • Metabolic Profiling : Use liver microsome assays (human/rat) to identify degradation pathways and modify vulnerable sites .

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